Nitrocyclohexane
Description
Contextualization within Nitroalkane Chemistry
Nitrocyclohexane serves as a key example within nitroalkane chemistry, particularly for understanding the impact of a nitro group on a cyclic alkane structure. Its reactivity is influenced by the presence of the cyclohexane (B81311) ring, which affects steric and electronic factors compared to acyclic nitroalkanes. solubilityofthings.com The study of this compound contributes to the fundamental understanding of how cyclic structures influence the behavior of functional groups, providing insights applicable to the synthesis of more complex cyclic molecules. solubilityofthings.comreading.ac.uk
Historical Perspectives on this compound Investigations
Research into this compound dates back several decades, with early studies focusing on its preparation and basic reactions. Historically, it was produced commercially and explored as a precursor for various industrial chemicals, including caprolactam, a key monomer for Nylon-6 production. wikipedia.org Early investigations also explored its potential energetic properties due to the presence of the nitro group. solubilityofthings.com Research in the mid-20th century included studies on the synthesis of nitrocycloalkanes, contributing to the foundational knowledge of preparing such compounds. wikipedia.org The catalytic hydrogenation of this compound has been studied since the 1940s in batch reactors, highlighting its long-standing interest as a source of valuable chemicals. rsc.org
Current Research Trajectories and Challenges in this compound Studies
Current research on this compound is focused on developing more efficient and selective synthetic routes and exploring its potential as a versatile intermediate for value-added products. A significant area of investigation is the catalytic hydrogenation of this compound to selectively produce various chemicals such as cyclohexanone (B45756) oxime, cyclohexanone, cyclohexanol (B46403), cyclohexylamine (B46788), and dicyclohexylamine (B1670486). rsc.orgmdpi.com These compounds are crucial intermediates in the production of polymers, pharmaceuticals, agrochemicals, and other specialty chemicals. rsc.orgmdpi.comyoutube.com
Challenges in this compound research include achieving high selectivity in catalytic transformations, particularly in hydrogenation reactions where multiple products are possible. rsc.orgmdpi.com Developing cost-effective and environmentally friendly catalytic systems, especially those based on non-noble metals, is an ongoing effort. mdpi.comrsc.orgresearchgate.net The transition from batch processes to continuous-flow reactors is also a current research trajectory aimed at improving safety and efficiency in the synthesis and transformation of this compound. rsc.orgmdpi.comresearchgate.net Furthermore, research is exploring novel synthetic approaches, such as organocatalytic and electrocatalytic methods, for the enantioselective construction of complex molecules containing this compound frameworks. reading.ac.ukthieme-connect.de
Physical Properties of this compound nih.govwikipedia.orgnoaa.gov
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless liquid (pure) |
| Melting Point | -29 °F (-34 °C) |
| Boiling Point | 401.9 °F (205.5-206 °C) at 768 mmHg |
| Density | 1.061 g/cm³ at 68 °F (1.05 g/cm³) |
| Solubility | Soluble in alcohol, ligroin; moderately polar soluble nih.govsolubilityofthings.com |
| Refractive Index | 1.4612 at 19 °C |
Selected Research Findings in Catalytic Hydrogenation of this compound mdpi.com
| Catalyst System | Reaction Conditions | Major Product | Selectivity (%) | Notes |
| Cu/SiO₂ | 5 bar, 75 °C | Cyclohexanone | High | Lower activity compared to Co/SiO₂ |
| Co/SiO₂ | >10 bar, >100 °C | Cyclohexylamine | High | Higher activity compared to Cu/SiO₂ |
| CuCo(3:1)/SiO₂ | 5 bar, 75 °C | Cyclohexanone | ~100 | Efficient production under mild conditions |
| Cu₁₂Ag₁₇ Cluster | In EDA solvent, various conditions | Cyclohexanone Oxime | ~100 | First time ~100% selectivity on non-Pt group catalyst rsc.org |
This table summarizes some key findings in the catalytic hydrogenation of this compound, illustrating how different catalyst systems and conditions can steer the reaction towards different valuable products. mdpi.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitrocyclohexane | |
|---|---|---|
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InChI |
InChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |
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InChI Key |
NJNQUTDUIPVROZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC(CC1)[N+](=O)[O-] | |
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Molecular Formula |
C6H11NO2 | |
| Record name | NITROCYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID6061529 | |
| Record name | Nitrocyclohexane | |
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Molecular Weight |
129.16 g/mol | |
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Physical Description |
Nitrocyclohexane is a colorless liquid. (EPA, 1998), Colorless liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |
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Boiling Point |
401.9 °F at 768 mmHg (EPA, 1998), 205.5 °C at 768 mm Hg | |
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Solubility |
Sol in alcohol, ligroin | |
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Density |
1.061 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0610 at 20 °C/4 °C | |
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CAS No. |
1122-60-7 | |
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| Record name | Nitrocyclohexane | |
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Melting Point |
-29 °F (EPA, 1998), Freezing point: -34 °C | |
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Advanced Synthetic Methodologies for Nitrocyclohexane
Recent Advancements in Nitration Reactions
The direct nitration of cyclohexane (B81311) remains a primary method for synthesizing nitrocyclohexane. Recent research has focused on overcoming the limitations of traditional methods, such as low selectivity and the use of harsh reagents.
Gas-phase nitration represents a significant improvement over traditional liquid-phase methods, offering a cleaner and more efficient process. rsc.org In this approach, cyclohexane is reacted with various nitrogen oxides (NOx, where x = 1.5-2.5), such as nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), or dinitrogen pentoxide (N₂O₅), under a nitrogen atmosphere. rsc.orgrsc.org
This method can be performed without a catalyst and has been shown to achieve a cyclohexane conversion of up to 57%. guidechem.com The reaction conditions are typically maintained at temperatures between 220°C and 330°C, with reaction times ranging from 1 to 5 hours. rsc.orgguidechem.com One study demonstrated that with intense agitation to maintain a uniform temperature, a 66% yield of monothis compound (based on reacted cyclohexane) could be achieved with a 21% conversion rate at 290°C.
Table 1: Experimental Data for Gas-Phase Nitration of Cyclohexane with NOx
| Nitrating Agent | Molar Ratio (Cyclohexane:Nitrating Agent) | Temperature (°C) | Cyclohexane Conversion (%) | This compound Selectivity (%) |
|---|---|---|---|---|
| NO₂ | 0.8:1 | 240 | 53.21 | 62.68 |
| N₂O₃ | 1:1 | Not Specified | 57.01 | 50.04 |
The introduction of catalysts in nitration reactions can significantly enhance selectivity and reaction rates. In gas-phase nitration, catalysts such as alumina (B75360), silica (B1680970), silica gel, or molecular sieves can be employed. rsc.orgguidechem.com These solid acid catalysts provide a surface for the reaction to occur, potentially leading to improved efficiency.
In the liquid phase, radical nitration reactions have been developed that can be initiated by catalysts at milder temperatures (25-70°C), reducing the risk of explosion associated with high-temperature processes. One notable catalytic system involves the use of N-hydroxyphthalimide (NHPI), which can catalyze the nitration of cyclohexane with tert-butyl nitrite (B80452).
A significant driver in modern chemical synthesis is the development of environmentally friendly processes. The gas-phase nitration of cyclohexane with NOx is considered a green nitration route because it avoids the use of strong acids like sulfuric and nitric acid, thereby eliminating the production of acidic waste. rsc.orgrsc.orgguidechem.com
Another promising green approach is the light-driven nitration-oxidation of cyclohexane. This method utilizes nitric acid in an aqueous biphasic system under mild conditions (1 atmosphere, 298 K) and is initiated by UV irradiation. This process can lead to the co-production of this compound and adipic acid, offering a potentially safer and more sustainable synthetic pathway.
Alternative Synthetic Routes to this compound
Beyond direct nitration, alternative synthetic strategies have been developed to produce this compound, often starting from functionalized cyclohexane precursors.
This compound can be synthesized through the oxidation of other nitrogen-containing cyclohexane derivatives. Both cyclohexylamine (B46788) and cyclohexyl azide (B81097) have been successfully used as starting materials. rsc.orgguidechem.com One method employs a solution of hydrogen fluoride (B91410) in acetonitrile (B52724) to achieve this transformation. rsc.orgguidechem.com
A particularly efficient method for the oxidation of azides involves the use of hypofluorous acid complexed with acetonitrile (HOF·CH₃CN). This powerful oxygen-transfer agent can convert cyclohexyl azide to this compound in good yields within seconds at 0°C. rsc.orgguidechem.com This rapid and high-yielding reaction presents a significant advantage over other oxidation methods. For a similar secondary azide, 1-azidoadamantane, a 95% yield of the corresponding nitro compound was achieved, highlighting the efficacy of this reagent.
Table 2: Comparison of Oxidizing Agents for Azide to Nitro Compound Conversion
| Oxidizing Agent | Reaction Conditions | Outcome with 1-Azidodecane |
|---|---|---|
| HOF·CH₃CN | 0°C, 5 seconds | High yield of 1-nitrodecane |
| m-Chloroperoxybenzoic acid (MCPBA) | Reflux in methylene (B1212753) chloride, 6 hours | >98% starting material recovered |
| Dimethyldioxirane (DMDO) | Several hours | Quantitative recovery of starting material |
The introduction of a nitro group can also be achieved by functionalizing other cyclohexane derivatives. For instance, the nitration of cyclohexanone (B45756) enol acetates using a mixture of trifluoroacetic anhydride (B1165640) and ammonium (B1175870) nitrate (B79036) is a viable method for preparing α-nitrocyclohexanones. While this produces a derivative of this compound, it demonstrates a pathway starting from a functionalized cyclohexane.
Another approach that has been explored is the nucleophilic substitution of a leaving group on the cyclohexane ring with a nitrite salt. For example, the reaction of sodium cyclohexyl sulfate (B86663) with sodium nitrite has been proposed as a potential route to this compound. However, the success of such Sₙ2 reactions on a cyclohexyl system can be limited. The reaction of bromocyclohexane (B57405) with sodium nitrite in DMF has been reported to primarily yield cyclohexene (B86901) as a byproduct rather than the desired this compound.
Mechanistic Elucidation of Nitrocyclohexane Reactivity
The catalytic hydrogenation of nitrocyclohexane is a versatile process capable of yielding several valuable chemical compounds, including cyclohexanone (B45756) oxime, cyclohexanone, and cyclohexylamine (B46788). rsc.orgrsc.org The selective synthesis of these products is highly dependent on the reaction mechanism, which is intricately linked to the catalyst system and reaction conditions employed. rsc.org
Adsorption and Dissociation Mechanisms on Catalyst Surfaces for this compound
The hydrogenation of this compound on a heterogeneous catalyst surface begins with the adsorption of the reactants. The mechanism often follows the Langmuir-Hinshelwood model, where both this compound and hydrogen molecules are adsorbed onto the catalyst surface. Following adsorption, the hydrogen molecule dissociates into active hydrogen atoms (H*), which then react with the adsorbed this compound. researchgate.net
The nature of the catalyst surface plays a critical role in this initial step. Specific features of the catalyst can significantly influence the adsorption process and, consequently, the reaction's efficiency and selectivity.
Role of Support and Metal-Support Interactions : Studies on gold nanoparticles supported on aluminum oxide (Al2O3) propose a cooperative mechanism. The dissociative adsorption of H2 occurs at the interface between the gold nanoparticle and the support. This process generates a hydride species (Hδ−) on the low-coordinated gold atom and a proton (Hδ+) on the support material. The polar nitro group of this compound preferentially adsorbs onto the acid-base pair sites (Alδ+–Oδ−) of the support, where it can then react with both the nucleophilic hydride and the electrophilic proton. researchgate.net
Influence of Surface Defects : On catalysts like NiTi-Layered Double Hydroxide (NiTi-LDH), the presence of rich oxygen vacancies is crucial. These vacancies facilitate the adsorption of the nitro group of this compound and the subsequent desorption of the product, cyclohexanone oxime. acs.orgacs.orgresearchgate.net Similarly, on CuFeAl-Layered Double Hydroxide catalysts, FeOx species can act as Lewis base sites that promote the adsorption of this compound. nih.gov
Synergistic Effects in Bimetallic Catalysts : In atomically precise bimetallic clusters, such as Cu12Ag17(SR)12(PPh3)4, a synergistic mechanism has been observed. The silver sites are thought to bind with solvent molecules, while the copper sites are primarily responsible for the adsorption and activation of hydrogen. rsc.org
Stepwise Reduction Pathways of this compound to Cyclohexanone Oxime, Cyclohexanone, and Cyclohexylamine
The hydrogenation of this compound proceeds through a network of competing and consecutive reactions, leading to different primary products. rsc.org The reaction pathway can be directed toward a specific product by controlling the extent of hydrogenation and the reaction intermediates.
Pathway to Cyclohexanone Oxime: The partial hydrogenation of this compound yields cyclohexanone oxime, a key intermediate for the production of caprolactam. acs.org This process is believed to occur in two main steps:
Hydrogenation of the nitro group to form a nitrosocyclohexane (B8604930) intermediate. rsc.org
Isomerization of the nitrosocyclohexane intermediate, involving the transfer of an α-hydrogen, to produce cyclohexanone oxime. acs.orgrsc.org
Density functional theory (DFT) calculations have shown that catalyst features like oxygen vacancies can significantly reduce the energy barrier for this transformation. acs.orgacs.org
Pathway to Cyclohexylamine: Cyclohexylamine is the product of the complete hydrogenation of the nitro group. This can occur through further reduction of the cyclohexanone oxime intermediate. One proposed mechanism involves the hydrogenation of cyclohexanone oxime to an imine intermediate, which is then rapidly hydrogenated to cyclohexylamine. rsc.orgresearchgate.net An alternative pathway suggests the formation of an N-cyclohexylhydroxylamine intermediate directly from this compound, which can then be further hydrogenated to cyclohexylamine. rsc.org
Pathway to Cyclohexanone: The formation of cyclohexanone often requires the presence of water. rsc.org It is generally not formed by the direct hydrolysis of cyclohexanone oxime in the absence of hydrogen. lookchem.com Instead, a proposed mechanism suggests that cyclohexanone oxime is first catalytically hydrogenated to an unstable intermediate. This intermediate can then either be further hydrogenated to cyclohexylamine or undergo hydrolysis to form cyclohexanone. The presence of water in the reaction system can lead to significant amounts of cyclohexanone being produced.
A simplified reaction network is presented below:

Influence of Reaction Conditions on Mechanistic Divergence in this compound Hydrogenation
The selective outcome of this compound hydrogenation is highly sensitive to the reaction conditions, which can steer the reaction toward one pathway over another. The key factors include catalyst composition, temperature, and pressure. researchgate.netmdpi.com
Catalyst Composition: The choice of metal and support is a primary determinant of product selectivity. Different metals exhibit different intrinsic activities for the various reaction steps.
Monometallic Catalysts : Copper-based catalysts, such as Cu/SiO2, tend to be selective towards cyclohexanone. mdpi.comresearchgate.net In contrast, cobalt nanoparticles supported on silica (B1680970) (Co/SiO2) primarily yield cyclohexylamine. mdpi.comresearchgate.net Gold nanoparticles have shown varied selectivity depending on the support; for instance, Au/CeO2 is highly selective for cyclohexanone, while Au/Al2O3 favors the formation of cyclohexanone oxime. rsc.org
Bimetallic Catalysts : The combination of metals can fine-tune selectivity. In CuCo/SiO2 catalysts, the product distribution is strongly dependent on the Cu:Co ratio. mdpi.comresearchgate.net A higher copper content favors cyclohexanone formation, while a higher cobalt content leads to cyclohexylamine. mdpi.com Similarly, altering the molar ratios of metals in CuZnAl hydrotalcite-derived materials can completely modify the catalyst's selectivity. rsc.org
| Catalyst | Primary Product | Selectivity (%) | Conversion (%) | Reference |
|---|---|---|---|---|
| Au/CeO₂ | Cyclohexanone | 98 | - | rsc.org |
| Au/Al₂O₃ | Cyclohexanone Oxime | 83 | 100 | rsc.org |
| Cu/SiO₂ | Cyclohexanone | Dominant Product | - | mdpi.com |
| Co/SiO₂ | Cyclohexylamine | Dominant Product | - | mdpi.com |
| NiTi-LDH | Cyclohexanone Oxime | 90.71 | 99.84 | acs.org |
Reaction Temperature and Pressure: Variations in temperature and pressure can shift the equilibrium between different reaction pathways. Generally, milder conditions favor partial hydrogenation products, while more forcing conditions promote complete hydrogenation.
For CuCo/SiO2 bimetallic catalysts, an increase in both temperature and pressure shifts the selectivity away from cyclohexanone and toward the formation of cyclohexylamine. mdpi.com For example, a bimetallic CuCo(3:1)/SiO2 system can achieve 100% selectivity for cyclohexanone under mild conditions of 75 °C and 5 bar. researchgate.net In other systems, such as palladium catalysts, the pretreatment conditions also matter; increasing the reduction temperature of the Pd precursor from 523 K to 723 K was found to increase the selectivity for cyclohexanone oxime from 85.9% to 96.4%. rsc.org
| Temperature (°C) | Pressure (bar) | Primary Product | Reference |
|---|---|---|---|
| Lower Temperatures | Lower Pressures | Cyclohexanone | mdpi.com |
| Higher Temperatures | Higher Pressures | Cyclohexylamine | mdpi.com |
Catalytic Transformations of Nitrocyclohexane
Heterogeneous Catalysis in Nitrocyclohexane Hydrogenation
Heterogeneous catalysis is a cornerstone of industrial chemistry, and its application to this compound hydrogenation has been extensively studied. libretexts.org This approach involves the use of solid catalysts that facilitate the reaction between this compound and hydrogen in a different phase, typically a liquid or gas.
Noble Metal Catalysts for this compound Transformations
Noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective catalysts for hydrogenation reactions due to their unique electronic properties and surface chemistry. masterorganicchemistry.comyoutube.comorganic-chemistry.org
Palladium-based catalysts, often supported on carbon (Pd/C), are widely used for the hydrogenation of nitro compounds. researchgate.netyoutube.com In the context of this compound, Pd/C has been shown to be highly active, primarily yielding cyclohexylamine (B46788). researchgate.net The selectivity of palladium catalysts can be influenced by various factors, including the support material and the presence of modifiers. For instance, palladium nanoparticles supported on polymeric resins have been investigated for the continuous-flow hydrogenation of this compound, demonstrating the formation of both cyclohexylamine and cyclohexanone (B45756) oxime. d-nb.info Research has indicated that smaller palladium nanoparticles with higher dispersion can favor the formation of cyclohexanone oxime. researchgate.net
Platinum catalysts also exhibit significant activity in this compound hydrogenation. youtube.com Platinum nanoparticles supported on materials like titanium dioxide (TiO2) have been explored. researchgate.net The interaction between the platinum particles and the support can influence the product distribution. For example, a Pt/TiO2 catalyst was found to produce dicyclohexylamine (B1670486) as a significant product. researchgate.net Furthermore, modifications to the catalyst, such as high-temperature treatment, can alter the selectivity, steering the reaction towards the formation of cyclohexanone oxime. researchgate.net
Rhodium-based catalysts are another class of noble metal catalysts employed in hydrogenation processes. organic-chemistry.orgnih.gov While specific detailed studies on rhodium-catalyzed this compound hydrogenation are less common in the provided context, the general activity of rhodium in reducing nitroarenes to amines suggests its potential applicability. organic-chemistry.org The choice of support material for rhodium catalysts, such as silica (B1680970) or alumina (B75360), can significantly impact their catalytic performance. nih.gov
Interactive Data Table: Performance of Noble Metal Catalysts in this compound Hydrogenation
| Catalyst | Support | Primary Product(s) | Key Findings |
| Palladium (Pd) | Carbon (C) | Cyclohexylamine | High activity for full hydrogenation. researchgate.net |
| Palladium (Pd) | Polymeric Resin | Cyclohexylamine, Cyclohexanone Oxime | Product selectivity influenced by reaction conditions in continuous flow. d-nb.info |
| Platinum (Pt) | Titanium Dioxide (TiO2) | Dicyclohexylamine, Cyclohexanone Oxime | Catalyst modification can shift selectivity towards the oxime. researchgate.net |
| Gold (Au) | Titanium Dioxide (TiO2) | Low Conversion | Exhibited low conversion under tested conditions. lookchem.com |
Non-Noble Metal Catalysts in this compound Hydrogenation (e.g., Cu, Co, Ni)
Driven by the high cost and limited availability of noble metals, research has increasingly focused on developing catalysts based on more abundant and less expensive non-noble metals like copper (Cu), cobalt (Co), and nickel (Ni). mdpi.com
Copper-based catalysts have been shown to be effective in the hydrogenation of this compound, primarily yielding cyclohexanone. mdpi.comresearchgate.net Monometallic copper catalysts, often supported on silica (Cu/SiO2), tend to exhibit lower activity compared to other transition metals. researchgate.net
Cobalt catalysts, particularly when supported on silica (Co/SiO2), demonstrate high activity in this compound hydrogenation, with cyclohexylamine being the main product. mdpi.comresearchgate.net
Nickel-based catalysts have also been investigated for this transformation. researchgate.net For instance, nickel supported on silica has been reported to produce cyclohexanone oxime as a major product. researchgate.net
The choice of the non-noble metal has a profound impact on the selectivity of the reaction, allowing for the targeted synthesis of different valuable chemicals from the same starting material. mdpi.com
Bimetallic and Supported Catalyst Systems for this compound Reactions
Combining two or more metallic elements to form bimetallic catalysts can lead to synergistic effects, resulting in enhanced activity, selectivity, and stability compared to their monometallic counterparts. Supported catalyst systems, where the active metal particles are dispersed on a high-surface-area material, are crucial for maximizing the efficiency of the catalyst. masterorganicchemistry.comnih.gov
In the context of this compound hydrogenation, bimetallic systems have shown significant promise. For example, a copper-cobalt bimetallic catalyst supported on silica (CuCo/SiO2) has been demonstrated to be highly effective for the production of cyclohexanone. researchgate.net The ratio of the two metals is a critical parameter; a CuCo(3:1)/SiO2 catalyst was found to achieve 100% selectivity to cyclohexanone under specific reaction conditions. researchgate.net This highlights the ability to fine-tune the catalytic properties by adjusting the composition of the bimetallic system.
The support material plays a vital role in the performance of both monometallic and bimetallic catalysts. nih.gov Common supports include silica (SiO2), alumina (Al2O3), and various forms of carbon. researchgate.netnih.gov The support not only provides mechanical stability and a large surface area for the dispersion of the metal nanoparticles but can also actively participate in the catalytic process through metal-support interactions.
Oxygen Vacancies and Metal-Support Interaction in this compound Catalysis
The interaction between the metal nanoparticles and the support material can significantly influence the catalytic performance. escholarship.org One important aspect of this interaction is the formation of oxygen vacancies on the support, particularly with reducible oxide supports like ceria (CeO2).
Oxygen vacancies are defects in the crystal lattice of the oxide support where an oxygen atom is missing. These sites can play a crucial role in activating reactant molecules and influencing the electronic properties of the supported metal nanoparticles. While direct studies on the role of oxygen vacancies in this compound catalysis are emerging, their importance in related hydrogenation and dehydrogenation reactions is well-established. escholarship.org For instance, in the reversible dehydrogenation of cyclohexane (B81311), single platinum atoms supported on ceria with neighboring oxygen vacancies have shown exceptionally high catalytic activity. escholarship.org This super-synergistic effect arises from the redox coupling between the platinum and cerium ions, facilitated by the oxygen vacancies. escholarship.org Such principles are likely transferable to the hydrogenation of this compound, where the activation of both the nitro group and hydrogen is critical.
Process Intensification in Catalytic Reactions of this compound
Process intensification in the context of this compound catalysis refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. A key aspect of this is the transition from traditional batch processing to continuous flow systems, which offers significant advantages for industrial applications. rsc.orgresearchgate.net
Batch versus Continuous Flow Reactor Studies for this compound Conversions
The conversion of this compound into valuable chemicals has been investigated under both batch and continuous flow conditions. rsc.org While much of the foundational research has been conducted in batch reactors, there is a growing emphasis on developing continuous flow processes for their advantages in scalability and process intensification. rsc.orgresearchgate.net
Batch Reactors: Batch chemistry is a traditional method where reactants are placed in a single vessel and the reaction proceeds over a set time. labmanager.com This approach offers flexibility, which is advantageous for research and development, allowing for easy adjustments to reaction parameters like temperature, stirring speed, and reagent concentration. labmanager.com Most early studies on this compound hydrogenation were performed under batch conditions, often at elevated temperatures and pressures, providing a foundational understanding of catalyst performance and reaction pathways. rsc.org
Continuous Flow Reactors: Continuous flow chemistry involves pumping reactants through a reactor where the reaction occurs as the materials move through the system. labmanager.com This methodology offers numerous benefits over batch processing, particularly for industrial-scale production. Key advantages include:
Enhanced Process Control: Flow reactors allow for precise control over reaction parameters, leading to minimized batch-to-batch variability. labmanager.com
Improved Safety: The small reaction volumes inherent in flow systems enhance heat and mass transfer, making them better suited for managing fast or highly exothermic reactions that can be difficult to control in large batch reactors. labmanager.comnih.gov
Scalability and Intensification: Continuous processes are generally easier to scale up, representing a significant advantage from an industrial perspective. rsc.orgresearchgate.net
Automation: Flow systems can be automated, allowing for efficient process optimization. researchgate.net
Despite the clear advantages of flow chemistry, limited data exists for this compound hydrogenation in continuous flow mode, especially concerning non-noble metal catalysts. mdpi.comresearchgate.net However, existing studies demonstrate the potential for this approach. For instance, the transition to flow chemistry is considered a priority for achieving sustainable manufacturing in the fine chemical sector. rsc.orgresearchgate.net
Table 1: Comparison of Reactor Types in this compound Hydrogenation
Reactor Type Key Advantages Key Disadvantages Application in this compound Catalysis Batch Reactor High flexibility for research; allows for stepwise reagent addition and in-situ monitoring. mdpi.com Difficult to scale up; potential for poor heat transfer in large volumes; batch-to-batch variability. mdpi.com Widely used for initial catalyst screening and mechanistic studies under elevated pressure and temperature. rsc.org Continuous Flow Reactor Easy scale-up; enhanced safety; precise control over reaction conditions; improved heat and mass transfer. [1, 6, 9] Higher initial equipment cost; potential for clogging, particularly with solid catalysts or products. Increasingly studied for process intensification and sustainable production of cyclohexanone oxime and other valuable chemicals. [1, 2, 8]
Optimization of Reaction Parameters (Temperature, Pressure, Solvent) in this compound Catalysis
The selective conversion of this compound to desired products like cyclohexanone oxime, cyclohexanone, or cyclohexylamine is highly dependent on the careful optimization of reaction parameters. rsc.orgmdpi.com The choice of catalyst, temperature, pressure, and solvent all play crucial roles in determining both the conversion rate and the selectivity of the reaction.
Temperature: Reaction temperature is a critical factor influencing catalyst activity and product distribution. For example, in the hydrogenation of this compound over a 1 wt% Au/Al2O3 catalyst, the maximum activity and selectivity to cyclohexanone oxime (83%) and cyclohexanone (7%) were achieved at 373 K. researchgate.net At temperatures above this, the formation of byproducts such as cyclohexyl–cyclohexylidene amine and dicyclohexylamine was observed. rsc.orgresearchgate.net
In studies using CuCo/SiO2 catalysts in a liquid flow reactor, it was found that cyclohexanone is the dominant product at lower temperatures, while an increase in temperature shifts the selectivity towards the formation of cyclohexylamine. mdpi.com For a CuCo(3:1)/SiO2 bimetallic catalyst, optimal conditions for producing 100% cyclohexanone were identified as 75 °C and 5 bar. researchgate.net
Pressure: Hydrogen pressure significantly impacts the reaction pathway. With the 1 wt% Au/Al2O3 catalyst, activity increased with pressure up to 6 bar, reaching 100% conversion and 83% selectivity to cyclohexanone oxime. rsc.orgresearchgate.net However, at pressures above 6 bar, the selectivity to the oxime decreased, and the formation of cyclohexanone became more prominent, peaking at 11 bar. rsc.orgresearchgate.net
Similarly, studies with CuCo/SiO2 catalysts showed that lower pressures favor the formation of cyclohexanone. mdpi.com The catalytic hydrogenation was performed across a pressure range of 1 to 40 bar, demonstrating that adjusting pressure is a key tool for controlling product selectivity. mdpi.com
Solvent: The choice of solvent can also influence catalytic performance. While many studies are conducted in common organic solvents, some research has explored the use of specific solvents to enhance selectivity. For instance, palladium nanoparticles supported on carbon materials showed high activity and selectivity to cyclohexanone oxime when ethylenediamine (B42938) was used as the reaction solvent. researchgate.netresearchgate.net In another study, the performance of a Cu12Ag17 cluster catalyst was tested in various solvents, including dimethyl sulfoxide (B87167) (DMSO), with the reaction carried out at 100 °C and 3 MPa H2 pressure. researchgate.net
Table 2: Influence of Reaction Parameters on this compound Hydrogenation
Catalyst Temperature Pressure Key Findings Source 1 wt% Au/Al2O3 373 K 6 bar 100% conversion with 83% selectivity to cyclohexanone oxime. [1, 3] 1 wt% Au/Al2O3 373 K 11 bar Selectivity shifts towards cyclohexanone. Above 11 bar, byproducts like dicyclohexylamine appear. [1, 3] CuCo(3:1)/SiO2 75 °C 5 bar Efficient production of 100% cyclohexanone. [2, 12] Co/SiO2 >100 °C >10 bar High activity for producing cyclohexylamine, with cyclohexanol (B46403) detected as a byproduct. researchgate.net Pd on carbon materials 313–353 K 2–3 bar High activity and selectivity to cyclohexanone oxime in ethylenediamine solvent. [1, 3] NiTi-LDH Not specified Not specified Under optimal conditions, achieved 99.84% conversion and 90.71% selectivity to cyclohexanone oxime. researchgate.net
Table of Mentioned Compounds
Stereochemistry and Chiral Synthesis Involving Nitrocyclohexane
Diastereoselective and Enantioselective Transformations of Nitrocyclohexane Derivatives
Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For this compound derivatives, diastereoselective and enantioselective reactions are crucial for creating specific stereoisomers, which can serve as valuable intermediates in the synthesis of complex molecules.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and cascade (or domino) reactions represent a highly efficient strategy for building molecular complexity. rsc.org The combination of these approaches allows for the construction of intricate chiral molecules from simple achiral starting materials in a single step, reducing waste and improving atom economy. rsc.org
A notable example is the development of an asymmetric domino Michael-Michael reaction between nitrohex-4-enoates and nitro-olefins, catalyzed by a bifunctional thiourea organocatalyst. rsc.orgkcl.ac.uk This reaction generates highly complex substituted nitrocyclohexanes with up to five contiguous stereocentres, including in some cases a quaternary center. kcl.ac.ukrsc.org The catalyst operates by coordinating to both the nitronate (formed from the nitrohex-4-enoate) and the nitro-olefin, facilitating a stereoselective intermolecular Michael addition. rsc.org This is followed by a subsequent intramolecular Michael cyclization to form the cyclohexane (B81311) ring, with the catalyst controlling the stereochemistry at each new center. rsc.org This methodology provides access to a range of useful this compound derivatives. rsc.org
Table 1: Organocatalyzed Domino Michael-Michael Reaction for Synthesis of Chiral Nitrocyclohexanes
| Entry | Nitro-olefin | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Nitrostyrene | 85 | >20:1 | 96 |
| 2 | 4-Methylnitrostyrene | 88 | >20:1 | 97 |
| 3 | 4-Methoxynitrostyrene | 84 | >20:1 | 98 |
| 4 | 4-Chloronitrostyrene | 82 | >20:1 | 94 |
This table presents selected data from the organocatalyzed domino reaction between a nitrohex-4-enoate and various substituted nitro-olefins, highlighting the high yields and stereoselectivities achieved.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. mdpi.com Asymmetric organocatalytic Michael additions to nitroalkenes are a well-established method for constructing chiral molecules. researchgate.netmsu.edu These reactions often utilize chiral primary or secondary amine catalysts, such as those derived from proline or 1,2-diphenylethylenediamine (DPEN), which activate the ketone donor by forming an enamine intermediate. mdpi.com Bifunctional catalysts, like chiral thioureas, can further enhance selectivity by activating the nitroalkene acceptor through hydrogen bonding. mdpi.commsu.edu
In the context of this compound derivatives, these reactions can be applied to synthesize chiral adducts. For instance, the Michael addition of cyclic ketones like cyclohexanone (B45756) to nitroalkenes can be catalyzed by DPEN-based thiourea organocatalysts to produce products with high enantioselectivity (up to 99% ee) and diastereoselectivity (syn/anti up to 9/1). mdpi.com While these examples build a nitro-functionalized side chain onto a cyclohexane ring, the principles are directly applicable to reactions that construct the chiral this compound core itself. nih.govresearchgate.net
The direct asymmetric vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, proceeding via dienamine catalysis with chiral primary amines, allows for the formation of highly functionalized products with two new stereocenters at the γ and δ positions relative to the carbonyl group. nih.gov This demonstrates the versatility of Michael-type reactions in creating stereochemically rich cyclohexane systems.
Table 2: Asymmetric Michael Addition of Cyclohexanone to Substituted Nitrostyrenes
| Entry | Nitrostyrene Substituent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
|---|---|---|---|---|
| 1 | None | 99 | 91:9 | 99 |
| 2 | 4-Chloro | 99 | 90:10 | 99 |
| 3 | 4-Nitro | 95 | 92:8 | 98 |
This table shows representative results for the asymmetric Michael addition of cyclohexanone to various nitrostyrenes, catalyzed by a DPEN-based thiourea catalyst. mdpi.com
Conformational Analysis of this compound and its Impact on Reactivity
The reactivity of cyclohexane derivatives is profoundly influenced by their conformation. spcmc.ac.in The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a monosubstituted cyclohexane like this compound, the substituent (the nitro group) can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium via a process called ring inversion.
For most substituents, the equatorial position is thermodynamically more stable due to the avoidance of steric repulsions, specifically 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. spcmc.ac.in The nitro group (—NO₂) is of intermediate size and exhibits a preference for the equatorial position. The conformational preference determines the ground-state population of the molecule, meaning that at any given time, more molecules will have the nitro group in the equatorial position.
Stereospecificity in Elimination and Substitution Reactions of this compound Systems
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comwikipedia.org This is a hallmark of concerted reaction mechanisms where a specific geometric arrangement of atoms is required in the transition state.
In the case of elimination reactions, the E2 (bimolecular elimination) mechanism is stereospecific. It requires an anti-periplanar arrangement of the leaving group and the β-hydrogen being removed. chemistrysteps.com In a cyclohexane system, this translates to a requirement for the two groups to be trans and diaxial. A leaving group in an equatorial position cannot undergo E2 elimination with an adjacent axial hydrogen because they are not anti-periplanar. Therefore, for a substituted this compound, an E2 reaction will only proceed if the leaving group and a β-hydrogen can simultaneously occupy axial positions. If the starting material's stereochemistry prevents this conformation, the E2 reaction will be slow or will not occur.
Similarly, the Sₙ2 (bimolecular nucleophilic substitution) reaction is stereospecific. The mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemistry at the carbon center (a Walden inversion). For an Sₙ2 reaction to occur on a this compound derivative, the nucleophile must have unhindered access to the back of the carbon-leaving group bond. This is generally possible whether the leaving group is axial or equatorial, but the reaction rate can be affected by steric hindrance from adjacent groups. The stereochemical outcome, however, is fixed: a starting material with an (R) configuration will yield a product with an (S) configuration, and vice versa.
Synthesis of Chiral Derivatives of this compound
The synthesis of enantiomerically pure or enriched derivatives of this compound is a significant objective, driven by their potential as building blocks for biologically active compounds. rsc.orgrsc.org Several strategies have been developed to achieve this, with asymmetric organocatalysis being particularly prominent.
As detailed in section 5.1.1, organocatalyzed cascade reactions, such as the domino Michael-Michael reaction, provide a highly efficient route to complex chiral nitrocyclohexanes. rsc.orgrsc.org These methods can establish multiple stereocenters with high diastereo- and enantioselectivity in a single synthetic operation from achiral precursors. kcl.ac.uk
Furthermore, asymmetric Michael addition reactions are a key tool for synthesizing chiral this compound derivatives. rsc.org This can involve the addition of a nucleophile to a nitro-substituted cyclohexenone or the addition of a cyclohexane-based nucleophile (like the enamine of cyclohexanone) to a nitroalkene. mdpi.com The use of chiral catalysts, such as squaramides or thioureas derived from cinchona alkaloids or amino acids, ensures that one enantiomer of the product is formed preferentially. rsc.org These catalytic asymmetric transformations are central to modern synthetic strategies for accessing chiral nitro-substituted carbocycles.
Applications of Nitrocyclohexane in Advanced Organic Synthesis
Precursor for Nitrogen-Containing Fine Chemicals
The catalytic hydrogenation of nitrocyclohexane is a key transformation that can be steered towards several valuable industrial chemicals by carefully selecting catalysts and reaction conditions. This process offers an alternative synthetic route to compounds traditionally produced through other means, positioning this compound as a central hub for the production of various nitrogenous fine chemicals. rsc.orgrsc.org The reaction pathway can lead to complete reduction to an amine or partial reduction to an oxime, with ketones and alcohols also forming under certain conditions. rsc.org
Cyclohexylamine (B46788) is an important chemical intermediate used in the production of vulcanization accelerators, corrosion inhibitors, and artificial sweeteners. rsc.org One of the methods for its synthesis is the complete reduction of this compound. wikipedia.orggoogle.com This transformation is typically achieved through catalytic hydrogenation under elevated pressure and temperature. rsc.org
Various catalytic systems have been investigated for this process, with catalysts based on palladium (Pd), ruthenium (Ru), nickel (Ni), and cobalt (Co) showing significant activity. rsc.org For instance, complete hydrogenation of this compound yields cyclohexylamine, which is a crucial raw material for synthesizing pharmaceuticals, fuels, and dyes. nih.gov The reduction can be performed using reagents like sodium borohydride (B1222165) or, more commonly for industrial applications, catalytic hydrogenation over metal catalysts. nih.gov This route provides an alternative to the more common industrial method of aniline (B41778) hydrogenation. rsc.orgwikipedia.org
The synthesis of cyclohexylamine derivatives can also be achieved from this compound. Once cyclohexylamine is formed, it can be used as a building block for more complex molecules, including various fused heterocyclic compounds. almacgroup.com
The selective partial hydrogenation of this compound to cyclohexanone (B45756) oxime is a reaction of significant industrial importance. rsc.orgorganic-chemistry.org Cyclohexanone oxime is the direct precursor to ε-caprolactam, the monomer required for the production of Nylon-6. nih.govijirset.com The conventional industrial route to the oxime involves the reaction of cyclohexanone with a hydroxylamine (B1172632) salt, which generates a substantial amount of ammonium (B1175870) sulfate (B86663) as a byproduct. nih.govresearchgate.net The direct synthesis from this compound is considered a more atom-economical and environmentally friendly alternative. chemrxiv.org
Achieving high selectivity for the oxime without over-reduction to cyclohexylamine is the primary challenge. chemrxiv.org Research has focused on developing specialized catalysts that can halt the hydrogenation at the oxime stage. Promising results have been achieved with catalysts such as platinum nanoparticles decorated with titanium oxide (TiOx) species and alumina-supported gold cluster catalysts. rsc.orgresearchgate.net A Chinese patent describes a method for synthesizing both cyclohexanone oxime and caprolactam directly from this compound via gas-phase catalytic hydrogenation using a catalyst with dual hydrogenation and rearrangement functions. chemrxiv.org
Once cyclohexanone oxime is synthesized, it is converted to ε-caprolactam through the Beckmann rearrangement, a classic acid-catalyzed reaction. nih.govijirset.com This rearrangement is typically carried out using oleum (B3057394) or sulfuric acid. nih.govwikipedia.org
| Catalyst System | Product(s) | Selectivity / Yield | Reference(s) |
| Decorated Pt/TiO₂ | Cyclohexanone Oxime | ~85% selectivity at 95% conversion | rsc.org |
| Au/Al₂O₃ | Cyclohexanone Oxime | 86% yield | researchgate.net |
| Cu₁₂Ag₁₇ Cluster | Cyclohexanone Oxime | High selectivity | rsc.org |
| NiTi-LDH | Cyclohexanone Oxime | 90.71% selectivity at 99.84% conversion | researchgate.net |
| Pd/MCM-41 | Cyclohexanone Oxime | 50.47% (vs. 11.87% cyclohexylamine) | chemrxiv.org |
| Ru/Pd | Cyclohexylamine/Dicyclohexylamine (B1670486) | Mixture formed | rsc.org |
During the catalytic hydrogenation of this compound, cyclohexanone and cyclohexanol (B46403) can also be formed, often as intermediates or byproducts. rsc.orgrsc.org The reaction pathway can proceed through the formation of cyclohexanone oxime, which can then be hydrolyzed to cyclohexanone under certain conditions. Cyclohexanone itself can be further hydrogenated to yield cyclohexanol. rsc.org
The distribution of products, including the relative amounts of cyclohexanone and cyclohexanol, is highly dependent on the catalyst, solvent, temperature, and pressure. rsc.org For example, studies on decorated platinum catalysts have identified cyclohexanone as the main undesired byproduct when targeting the synthesis of cyclohexanone oxime. chemrxiv.org The mixture of cyclohexanone and cyclohexanol, sometimes referred to as "KA oil" (ketone-alcohol oil), is an important feedstock for the production of adipic acid, another key monomer for nylon production. rsc.org Therefore, directing the transformation of this compound towards these products represents another potential value-added application. rsc.org
Dicyclohexylamine is a secondary amine used as a corrosion inhibitor and in the production of rubber vulcanization accelerators. rsc.org It can be formed as a byproduct during the hydrogenation of this compound, particularly under conditions that favor the further reaction of the primary product, cyclohexylamine. rsc.orgrsc.org
The formation mechanism likely involves the reaction of cyclohexylamine with an intermediate species in the reduction pathway or the reductive amination of cyclohexanone (formed in situ) with cyclohexylamine. rsc.orgresearchgate.net While often a minor product, reaction conditions can be tuned to increase its yield. For instance, some catalytic processes focused on producing cyclohexylamine from aniline also result in a mixture containing dicyclohexylamine that is difficult to separate. rsc.org Research into the disproportionation of cyclohexylamine to dicyclohexylamine has also been conducted, shedding light on the thermodynamic and kinetic factors that govern its formation. researchgate.net
Role of this compound in Cascade and Multicomponent Reactions
This compound, as a representative nitroalkane, possesses the requisite functionality to participate in powerful cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. organic-chemistry.orgnih.gov The reactivity stems from two key features: the acidity of the α-proton (the hydrogen on the carbon bearing the nitro group) and the ability of the nitro group to be transformed into other functionalities. msu.edu
A cornerstone reaction for nitroalkanes is the Henry reaction (or nitroaldol reaction), where a deprotonated nitroalkane acts as a nucleophile and adds to a carbonyl compound, forming a β-nitro alcohol. Starting with this compound, a Henry reaction with an aldehyde or ketone would yield a more complex nitroalcohol. This intermediate is primed for subsequent transformations in a cascade sequence. For example, the resulting hydroxyl group and the nitro group could be further manipulated. A common cascade sequence involves the reduction of the nitro group to an amine, which can then undergo an intramolecular cyclization by attacking another electrophilic site within the molecule. researchgate.net
Another key reaction is the Michael addition, where the nitronate anion of this compound adds to an α,β-unsaturated carbonyl compound. This conjugate addition creates a new carbon-carbon bond and sets the stage for subsequent intramolecular reactions. Organocatalytic methods have been developed for domino Michael-Michael reactions to construct highly substituted this compound rings from acyclic precursors, demonstrating the utility of this strategy in building the core structure itself. rsc.org
While this compound is often the target product of such cascades, its use as a starting building block in MCRs allows for the rapid generation of molecular complexity, leveraging its inherent reactivity to form multiple bonds and stereocenters in a single pot.
Synthesis of Heterocyclic Compounds from this compound Intermediates
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The synthetic strategy generally involves an initial reaction to functionalize the this compound, followed by an intramolecular cyclization.
A common pathway begins with a base-catalyzed Henry reaction between this compound and an aldehyde, yielding a β-nitroalcohol intermediate. This intermediate can then undergo a series of transformations. For example, dehydration of the β-nitroalcohol can produce a nitroalkene. Nitroalkenes are exceptionally versatile intermediates in heterocyclic synthesis, capable of participating in Diels-Alder reactions, Michael additions, and various cycloadditions.
Alternatively, intermediates derived from this compound can undergo reductive cyclization. researchgate.net For instance, a Michael addition of this compound to an α,β-unsaturated ester would generate a δ-nitro ester. Subsequent catalytic hydrogenation would reduce the nitro group to an amine, which could then spontaneously attack the ester carbonyl to form a cyclic amide, or lactam—a privileged heterocyclic motif. researchgate.net This Michael-addition/reductive-cyclization cascade is a powerful tool for constructing nitrogen-containing rings. researchgate.net By choosing appropriate reaction partners for the initial Henry or Michael reaction, a wide array of functionalized intermediates can be prepared, which, upon cyclization, can lead to diverse heterocyclic systems such as piperidines, pyrrolidines, and other fused-ring structures.
Computational Chemistry and Theoretical Modeling of Nitrocyclohexane
Density Functional Theory (DFT) Studies on Nitrocyclohexane Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the step-by-step pathways of its various transformations, such as hydrogenation, dehydrogenation, and decomposition.
Research in this area involves calculating the potential energy surface for a given reaction. By identifying the structures of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies. For example, in the catalytic hydrogenation of this compound, DFT can be used to model the adsorption of the molecule onto a catalyst surface, the stepwise addition of hydrogen atoms, and the desorption of the final products. researchgate.net Studies on similar molecules, like the dehydrogenation of cyclohexane (B81311) catalyzed by metal ions, have demonstrated DFT's ability to map out complete potential energy surfaces and show that such reactions may proceed through mixed spin states. researchgate.net
These calculations provide a detailed understanding of the reaction's feasibility and selectivity. For instance, DFT can predict whether the reaction will preferentially yield cyclohexanone (B45756) oxime, cyclohexylamine (B46788), or other products by comparing the energy barriers of the competing pathways. researchgate.net The insights gained are crucial for optimizing reaction conditions and designing more efficient catalysts.
Table 1: Illustrative DFT-Calculated Activation Energies for Proposed this compound Hydrogenation Steps
| Reaction Step | Catalyst Surface | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) |
|---|---|---|---|
| This compound → Cyclohexanone Oxime | Pd/C | 15.2 | -25.8 |
| Cyclohexanone Oxime → Cyclohexylamine | Pd/C | 22.5 | -30.1 |
| This compound → Cyclohexylamine (Direct) | Pt/Al2O3 | 18.9 | -55.9 |
| Cyclohexanone Oxime → Cyclohexanone | Ru/C | 28.1 | -12.4 |
Reactive Molecular Dynamics (RMD) Simulations for this compound Systems
Reactive Molecular Dynamics (RMD) is a computational method that simulates the time evolution of a system of atoms, allowing for the formation and breaking of chemical bonds. nih.govtennessee.edu Unlike classical molecular dynamics, RMD uses reactive force fields (like ReaxFF) that can model chemical reactions within large, complex systems over longer timescales than purely quantum mechanical methods. ucl.ac.uk
For this compound, RMD simulations are particularly useful for studying high-temperature processes like pyrolysis or combustion. researchgate.net These simulations can track the trajectories of thousands of molecules simultaneously, providing a detailed, atomistic view of the initiation reactions, the propagation of radical chains, and the formation of various products. ucl.ac.uk By analyzing these trajectories, researchers can identify the primary decomposition pathways and the key intermediates involved.
RMD simulations offer a bridge between the quantum mechanical detail of DFT and the macroscopic behavior of a real system. nih.gov They can provide insights into how factors like temperature, pressure, and the presence of other molecules influence the reaction network. This makes RMD a valuable tool for understanding the thermal stability of this compound and for modeling its behavior as a component in energetic materials or fuels. researchgate.net
Kinetic Modeling of Complex Reaction Systems Involving this compound
Kinetic modeling is used to mathematically describe the rates of chemical reactions and to understand how concentrations of reactants and products change over time. For a molecule like this compound, which can undergo multiple parallel and consecutive reactions, kinetic modeling is essential for process development and optimization. youtube.com
Developing a kinetic model involves proposing a reaction mechanism, formulating the corresponding rate equations for each elementary step, and then fitting the model parameters to experimental data. youtube.com These models can incorporate data from various sources, including experimental measurements and parameters derived from theoretical calculations like DFT. The goal is to create a predictive tool that can simulate the reaction's outcome under different conditions, such as varying temperatures, pressures, or catalyst loadings. youtube.comeurokin.org
In the context of this compound transformations, a robust kinetic model could predict the yield and selectivity towards valuable products like cyclohexanone oxime or cyclohexylamine. researchgate.net It allows for the identification of rate-limiting steps and bottlenecks in the process. Such models are critical for scaling up reactions from the laboratory to an industrial scale, ensuring efficient and controlled production. youtube.com
Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound
Quantum chemical calculations, which solve the Schrödinger equation for a molecule, provide fundamental information about its electronic structure and inherent reactivity. northwestern.eduusc.edu These calculations determine properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential.
Key descriptors of reactivity are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability; a smaller gap suggests higher reactivity. hakon-art.com For this compound, these calculations can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the electron-withdrawing nitro group significantly influences the electron distribution around the cyclohexane ring, affecting its reactivity.
These theoretical calculations help in understanding and predicting how this compound will interact with other reagents. researchgate.net By computing global reactivity descriptors like chemical potential, hardness, and electrophilicity, scientists can systematically compare the reactivity of this compound with other compounds and predict its behavior in various chemical environments. hakon-art.com
Table 2: Calculated Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Symbol | Calculated Value (Illustrative) | Interpretation |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 eV | Represents ionization potential; tendency to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Represents electron affinity; tendency to accept electrons. |
| HOMO-LUMO Gap | ΔE | 6.3 eV | Indicates chemical stability and reactivity. |
| Chemical Hardness | η | 3.15 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 1.45 eV | Indicates the ability of the molecule to accept electrons. |
Predictive Modeling of Catalytic Performance for this compound Transformations
Predictive modeling combines theoretical calculations with experimental data and machine learning techniques to forecast the performance of catalysts for specific chemical transformations. In the case of this compound, this involves building models that can predict how different catalysts will affect the reaction's conversion rate and selectivity towards desired products.
The catalytic hydrogenation of this compound is a prime example where such modeling is valuable, as the reaction can yield a variety of chemicals, including cyclohexanone oxime, cyclohexanone, cyclohexanol (B46403), and cyclohexylamine. researchgate.net The choice of catalyst (e.g., Palladium, Platinum, Ruthenium), the support material, and the reaction conditions all play a crucial role in determining the product distribution. researchgate.net
Models are developed by creating a dataset of known catalyst properties and their observed performance. Theoretical descriptors, such as the catalyst's d-band center calculated via DFT, can be used as inputs. The model then learns the complex relationship between these descriptors and the catalytic outcomes. The ultimate goal is to create a tool that can screen potential new catalysts in silico, accelerating the discovery of more efficient and selective catalysts for this compound transformations and reducing the need for extensive experimental work.
Environmental Fates and Advanced Degradation Studies of Nitrocyclohexane
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis) of Nitrocyclohexane
The abiotic degradation of this compound in the environment is influenced by physical processes such as photolysis. Photolysis, the breakdown of compounds by light, is a significant pathway for the transformation of nitroalkanes in the environment. rsc.org
Studies on the solution photochemistry of this compound have shown that it undergoes transformation when irradiated. The process is believed to involve an initial hydrogen abstraction by the excited nitro group from the solvent (e.g., cyclohexane), leading to radical recombination. rsc.org This can result in the formation of an intermediate oxaziridine (B8769555) ring. Subsequent cleavage of this ring, accompanied by alkyl migration, leads to the formation of various photoproducts. rsc.org
Biotic Degradation Mechanisms of this compound
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. medcraveonline.com This process is a crucial mechanism for the removal of many organic pollutants from the environment. pjoes.com
Microbial Transformation Studies of this compound
Direct microbial transformation studies specifically targeting this compound are limited. However, the biodegradation of nitroaromatic and nitroalkane compounds has been extensively studied, providing insights into potential pathways for this compound. cswab.orgnih.gov Microorganisms have developed various strategies to metabolize these compounds, often involving the reduction of the nitro group. nih.gov
Anaerobic Degradation Pathways of Related Cyclic Hydrocarbons as Analogues for this compound
In the absence of oxygen, the degradation of cyclic alkanes like cyclohexane (B81311) proceeds through unique biochemical pathways, which can serve as an analogue for the potential anaerobic degradation of the cyclohexane ring of this compound. Studies on hydrocarbon-contaminated marine sediments have identified sulfate-reducing bacteria, particularly those affiliated with the Desulfosarcina-Desulfococcus cluster, capable of degrading cyclohexane. nih.govresearchgate.net
The established mechanism for the anaerobic activation of cyclohexane and other cycloalkanes is an addition reaction to fumarate (B1241708). nih.govfrontiersin.org This reaction, catalyzed by a glycyl radical enzyme, results in the formation of a cycloalkylsuccinate derivative. nih.govresearchgate.net For cyclohexane, this key metabolite is cyclohexylsuccinate. nih.gov
Following this initial activation, the degradation pathway is thought to be analogous to that of n-alkanes, involving further conversion to metabolites such as 3-cyclohexylpropionate and cyclohexanecarboxylate (B1212342) before the ring is cleaved and the carbon skeleton is mineralized, often coupled with the reduction of an external electron acceptor like sulfate (B86663) or nitrate (B79036). nih.govresearchgate.netoup.com This fumarate addition mechanism is a well-documented strategy for overcoming the chemical inertness of alkanes under anoxic conditions. frontiersin.orggeomar.de
Formation of Environmental By-products from this compound
The degradation of this compound through various pathways leads to the formation of several environmental by-products. The specific by-products formed depend on the degradation conditions (e.g., presence of light, oxygen, specific microbial communities).
Photodegradation is a significant source of by-products. As identified in photochemical studies, the irradiation of this compound can produce N-cyclohexylcaprolactam as a major product. rsc.org Additionally, the process can lead to the formation of cyclohexanone (B45756) and cyclohexanol (B46403). rsc.org
Under reductive conditions, which could occur in certain anoxic environments or be mediated by microbial action, the nitro group is susceptible to transformation. Catalytic hydrogenation studies, which can simulate environmental reduction processes, show that this compound can be converted into a range of products. rsc.orgrsc.orgresearchgate.net These potential by-products include cyclohexanone oxime, cyclohexylamine (B46788), and dicyclohexylamine (B1670486). rsc.orgrsc.org The formation of these compounds highlights the transformation of the nitro functional group, leading to amines and oximes which have their own distinct environmental fates.
Table 1: Photolytic Degradation Products of this compound
| Degradation Pathway | Key Intermediates/Processes | Major By-products | Reference |
|---|---|---|---|
| Photolysis | Excited nitro-group, Hydrogen abstraction, Oxaziridine intermediate | N-cyclohexylcaprolactam, Cyclohexanone, Cyclohexanol | rsc.org |
Table 2: Potential By-products from Reductive Transformation of this compound
| Transformation Pathway | Potential By-products | Reference |
|---|---|---|
| Reduction / Hydrogenation | Cyclohexanone oxime, Cyclohexylamine, Dicyclohexylamine | rsc.orgrsc.orgresearchgate.net |
Table 3: Analogous Anaerobic Degradation of Cyclohexane
| Process | Key Metabolite | Subsequent Products | Reference |
|---|---|---|---|
| Fumarate Addition | Cyclohexylsuccinate | 3-Cyclohexylpropionate, Cyclohexanecarboxylate | nih.govresearchgate.net |
Advanced Analytical Techniques in Nitrocyclohexane Research
Spectroscopic Characterization Methodologies for Nitrocyclohexane and its Derivatives (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Each method provides unique information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural data.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The proton on the carbon bearing the nitro group (the α-proton) is the most deshielded and appears at a characteristic downfield shift. The other cyclohexane (B81311) ring protons appear as a complex multiplet in the upfield region.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of unique carbon atoms. chemicalbook.comchemicalbook.com The carbon atom attached to the electron-withdrawing nitro group is significantly shifted downfield compared to the other carbon atoms in the cyclohexane ring. chemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The most characteristic feature in the IR spectrum of this compound is the presence of strong absorption bands corresponding to the nitro group (NO₂). nist.govchemicalbook.comorgchemboulder.com
Asymmetric N-O Stretch : This typically appears as a strong band in the region of 1545-1550 cm⁻¹. orgchemboulder.comrsc.org
Symmetric N-O Stretch : A second strong band for the symmetric stretch is observed around 1374-1383 cm⁻¹. orgchemboulder.comrsc.org
C-H Stretches : The spectrum also shows characteristic C-H stretching vibrations for the cyclohexane ring just below 3000 cm⁻¹. nist.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. nist.govchemguide.co.uk In electron ionization (EI) mass spectrometry, this compound is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. nist.govlibretexts.org
Molecular Ion Peak : The molecular ion peak for this compound (C₆H₁₁NO₂) is observed at a mass-to-charge ratio (m/z) of 129. nist.gov
Fragmentation : A prominent fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a peak at m/z 83, corresponding to the cyclohexyl cation [C₆H₁₁]⁺. Another significant fragmentation is the loss of ethene (C₂H₄) from the molecular ion, leading to a base peak at m/z 56. docbrown.info
Chromatographic Separation and Quantification Techniques for this compound (e.g., GC, HPLC)
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. phenomenex.com The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte and the nature of the sample matrix. libretexts.orgphenomenex.com
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds like this compound. libretexts.org The sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases. phenomenex.com
Columns : Capillary columns, such as those with a methyl silicone stationary phase, are commonly used for the analysis of cyclohexane and its derivatives. kelid1.ir
Detectors : For nitro compounds, sensitive detectors like the Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) are often employed due to the electronegativity of the nitro group. epa.govcdc.gov A Flame Ionization Detector (FID) can also be used. kelid1.ir
Quantification : Quantification is typically achieved by creating a calibration curve using standards of known concentration and measuring the peak area of the analyte in the sample. antpedia.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for compounds that may not be sufficiently volatile or thermally stable for GC analysis. phenomenex.com Separation occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase. ingenieria-analitica.com
Mode : For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a more polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com
Detection : Ultraviolet (UV) detection is well-suited for nitro-containing compounds, as the nitro group is a chromophore. ingenieria-analitica.com The analysis is typically performed at a wavelength where the compound exhibits maximum absorbance, such as 254 nm. ingenieria-analitica.com
Applications : HPLC is particularly useful for analyzing nitroaromatic and nitroaliphatic compounds in environmental samples, as outlined in methods like EPA Method 8330 for explosives. ingenieria-analitica.com
In Situ Spectroscopic Investigations of this compound Reaction Mechanisms (e.g., DRIFTS)
Understanding the reaction pathways and identifying transient intermediates in processes involving this compound is critical for optimizing reaction conditions and developing new catalysts. In situ spectroscopic techniques, which monitor reactions as they occur, provide invaluable mechanistic insights.
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful in situ technique for studying reactions involving solid catalysts. It allows for the monitoring of adsorbed species on the catalyst surface under reaction conditions.
Recent research has utilized in situ Fourier Transform Infrared (FTIR) spectroscopy, a technique closely related to DRIFTS, to investigate the selective hydrogenation of this compound over a nanocluster catalyst. rsc.org In these studies, the vibrational bands of the nitro group (at 1545 cm⁻¹ and 1374 cm⁻¹) were monitored in real-time. rsc.org A blue-shift in these bands during the reaction indicated the conversion of adsorbed this compound. rsc.org This technique allows researchers to directly observe the transformation of the reactant on the catalyst surface, providing direct evidence for the reaction mechanism. rsc.org Such studies are crucial for understanding how catalysts function and for designing more efficient and selective catalytic systems for transformations of nitro compounds. researchgate.net
Colorimetric Procedures for Nitroalkane Measurement Relevant to this compound
Colorimetric analysis offers a simple, sensitive, and often rapid method for the quantitative determination of chemical compounds. nih.gov These methods are based on a reaction that produces a colored product, where the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. nih.gov
Several colorimetric procedures have been developed for the measurement of nitroalkanes, including this compound. nih.gov One prominent method is based on the enzymatic reaction of nitroalkane oxidase. nih.gov This enzyme catalyzes the oxidation of nitroalkanes, producing nitrite (B80452), a corresponding carbonyl compound (cyclohexanone in the case of this compound), and hydrogen peroxide. nih.govnih.gov The quantification can then be based on the spectrophotometric measurement of one of these products. nih.gov
Nitrite Determination : The produced nitrite can be quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.
Hydrogen Peroxide Determination : Hydrogen peroxide can be measured using various chromogenic substrates in the presence of peroxidase.
Carbonyl Compound Determination : The resulting carbonyl compound can also be derivatized to form a colored product.
These enzymatic and colorimetric methods provide a high degree of specificity and sensitivity, allowing for the measurement of nitroalkanes in the range of 0.01-0.1 micromoles. nih.gov Another approach involves the chemical reduction of the nitro group to an amino group, followed by diazotization and coupling with a chromogenic agent to form a colored azo dye, a method applied to various pharmaceutical nitro compounds. rsc.org
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure and purity of nitrocyclohexane in experimental settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure (C₆H₁₁NO₂, MW 129.16) and purity. Reference infrared (IR) spectroscopy to identify functional groups like the nitro group. Cross-validate with NIST-standardized data (e.g., IUPAC name, CAS 1122-60-7, and InChIKey NJNQUTDUIPVROZ-UHFFFAOYSA-N) . For quantitative purity analysis, employ high-performance liquid chromatography (HPLC) with a carbowax column, as described in polarographic studies .
Q. What are the common analytical techniques for detecting this compound derivatives or reaction intermediates?
- Methodological Answer : Utilize spectrophotometric methods like the PMHS (polymethylhydrosiloxane) reduction technique, which converts nitro groups to amines for quantification. Monitor reaction progress via GLPC (gas-liquid partition chromatography) at 121°C, as demonstrated in studies achieving >95% yield . For intermediates like cyclohexanone oxime, combine GC-MS with methyl orange amine determination protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Use explosion-proof electrical equipment and grounded metal containers in cool, ventilated areas, away from oxidizers (e.g., peroxides, chlorates) .
- Spill Management : Neutralize spills with dry lime, sand, or soda ash; avoid water to prevent explosive vapor accumulation .
- Personal Protection : Wear flame-resistant clothing and NIOSH-approved respirators under fume hoods. Train personnel in OSHA 1910.156 firefighting standards .
Advanced Research Questions
Q. How can catalytic hydrogenation of this compound be optimized for selective synthesis of value-added products (e.g., cyclohexanone oxime vs. cyclohexylamine)?
- Methodological Answer :
- Catalyst Design : Use CuCo/SiO₂ catalysts in flow reactors to enhance selectivity. For cyclohexanone oxime, prioritize Cu/SiO₂ under batch conditions (92% selectivity at 74% conversion) . For cyclohexylamine, apply CuZnAl hydrotalcite-derived catalysts .
- Reaction Parameters : Maintain hydrogen pressure at 2–5 bar and temperatures between 80–120°C. Monitor intermediate removal (e.g., cyclohexanone oxime) to avoid side reactions .
Q. What challenges exist in synthesizing this compound, and how can they be addressed?
- Methodological Answer : Limited raw material availability necessitates alternative routes, such as catalytic ammonolysis of chlorocyclohexane. However, this process generates HCl, requiring corrosion-resistant reactors. Recent studies propose cyclohexene direct amination as a cleaner alternative, though scalability remains unproven .
Q. How do temperature and pressure affect this compound’s stability and decomposition pathways?
- Methodological Answer : At >200°C (boiling point), this compound decomposes into nitrogen oxides (NOₓ), posing explosion risks. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds. Mitigate instability by storing below 25°C and avoiding UV exposure .
Q. What advanced techniques are available for studying this compound’s physical properties (e.g., partition coefficients)?
- Methodological Answer : Polarographic methods determine partition coefficients in biphasic systems (e.g., water-cyclohexane). For example, this compound’s logP (2.119) was validated using polarography with a dropping mercury electrode .
Q. How can researchers resolve contradictions in reported catalytic hydrogenation data (e.g., varying selectivity under similar conditions)?
- Methodological Answer : Standardize reaction parameters (catalyst mass, reactant concentration, residence time) across studies. Use in-situ FTIR or Raman spectroscopy to monitor surface intermediates. For example, Cu/SiO₂ selectivity shifts from cyclohexanone oxime (batch) to cyclohexanone (flow reactors) due to oxime removal efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
